5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C16H11N3O6S . This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a thiazolidine-2,4-dione core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6S/c1-26-13-7-9(6-11-15(22)19-17(28)20-16(11)23)2-4-12(13)27-14-5-3-10(8-18-14)21(24)25/h2-8H,1H3,(H2,19,20,22,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLQCGNPZDPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 5-nitropyridine-2-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are being explored, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidine-2,4-dione core may also play a role in its biological effects by interacting with other molecular pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives and nitropyridine-containing molecules. Compared to these compounds, 5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
